molecular formula C15H14O3 B8499223 4-Hydroxy-3,5-dimethylphenyl benzoate CAS No. 15770-88-4

4-Hydroxy-3,5-dimethylphenyl benzoate

Cat. No. B8499223
Key on ui cas rn: 15770-88-4
M. Wt: 242.27 g/mol
InChI Key: IAMGWSKZBAUVET-UHFFFAOYSA-N
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Patent
US06358515B2

Procedure details

Using 4.70 g of 2,6-dimethyl-1,4-dihydroxybenzene, 4.0 ml of benzoyl chloride and 100 ml of pyridine, reaction and workup carried out as in Reference Example gave 6.35 g of 4-benzoyloxy-2,6-dimethylphenol as white crystals, m.p. 139.5-141.0° C. Using 6.35 g of the white crystals, 1.26 g of sodium hydride, 4.2 ml of benzyl bromide and 50 ml of DMF, reaction and workup carried out as in Example 12 gave 4.22 g of yellow oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[C:11](Cl)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>N1C=CC=CC=1>[C:11]([O:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([OH:10])=[C:4]([CH3:9])[CH:5]=1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)O)C)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(=C(C(=C1)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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